9-isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The synthetic ways for the preparation of triazolo-pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds are known for their reactivity and versatility in chemical reactions . They can undergo a variety of reactions, leading to a wide range of compounds with diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds depend on their specific structure . They are generally stable and have good solubility in common organic solvents .Scientific Research Applications
Synthesis and Antiviral Activity
One area of application is in the synthesis of sugar-modified nucleoside derivatives, exploring their potential for antiviral activity. Derivatives such as the sugar-modified nucleoside of the purine analogue 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-dione have been synthesized and evaluated for their antiviral activity against Semliki Forest virus, showing similarities in activity to their parent compounds (G. D. Kini et al., 1991).
Medicinal Chemistry and Drug Development
The synthesis of triazino and triazolo[4,3-e]purine derivatives has been investigated for their potential in anticancer, anti-HIV-1, and antimicrobial applications. New candidates have been developed to improve antineoplastic, anti-HIV-1, and antimicrobial activities, with some compounds exhibiting considerable activity against specific cancer cell lines and moderate activity against HIV-1 (F. Ashour et al., 2012).
Leishmanicidal and Trypanocidal Potential
The therapeutic potential of 1,2,4-triazolo[1,5-a]pyrimidines, due to their structural similarity to purines, includes antiparasitic properties, particularly against neglected diseases like leishmaniasis and Chagas disease. The compounds formed by these nitrogen heterocycles with metal ions have shown promising antiparasitic activity and therapeutic potential against these diseases (J. M. Salas et al., 2017).
Antibacterial Evaluation
Additionally, derivatives containing the triazole moiety have been synthesized and evaluated for their antibacterial activity, demonstrating the broad applicability of these compounds in developing new antimicrobial agents (S. Govori, 2017).
Safety And Hazards
Future Directions
The future of triazole research looks promising, with ongoing efforts to synthesize new derivatives and study their biological activities . There is a continuous “race” between scientists developing novel medicines, prompting the synthesis of a great number of potential synthetic substances consistently in laboratories around the world .
properties
IUPAC Name |
1-methyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-9(2)22-12-14(24)18-17(25)21(4)15(12)23-13(19-20-16(22)23)11-7-5-10(3)6-8-11/h5-9H,1-4H3,(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLOHVLUOLWDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C(C)C)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.